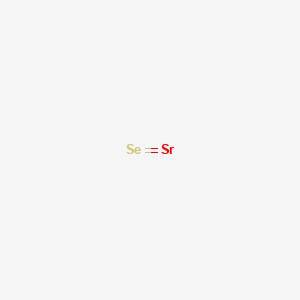

硒化锶 (SrSe)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Strontium selenide (SrSe) is an inorganic compound with the molecular formula SrSe and a molecular weight of 166.5852 g/mol . It is a white cubic crystal that turns reddish brown when exposed to air .

Synthesis Analysis

SrSe can be synthesized using various methods. One approach involves the traditional coprecipitate method under alkaline conditions . Another method involves the reduction of selenium into rongalite solutions . A third method involves the solvo-hydrothermal process .Molecular Structure Analysis

SrSe crystallizes in the orthorhombic crystal system with space group Fm3m . It has a NaCl structure . Under high pressure (14 GPa), it transforms into a CsCl structure with a space group Pm3m .Chemical Reactions Analysis

SrSe reacts with mercury selenide and germanium diselenide at high temperatures to form the SrHgGeSe4 crystal . It also reacts with thorium and selenium at high temperatures in the presence of tin to form SrTh2Se5 .Physical And Chemical Properties Analysis

SrSe is a white cubic crystal with a density of 4.54 g/cm3 . Its melting point is 1605°C . It reacts with water and cannot be prepared by an aqueous precipitation method .科学研究应用

光学功能:SrSe 在 0-40 eV 范围内的基本光学功能光谱复合物已得到详细说明。这包括由于激子和带间跃迁导致的基本能带的研究,这对于理解 SrSe 的光学行为至关重要 (Sobolev、Merzlyakov 和 Sobolev,2018)。

电催化行为:SrSe 纳米线已被合成,并显示出显着影响析氢反应,表明在能源应用中具有潜在用途 (Iqbal 等,2022)。

超导性增强:SrSe 在钛酸锶 (SrTiO3) 基底上增强铁硒化物 (FeSe) 薄膜的超导性中发挥作用,这在超导体研究中至关重要 (Lee 等,2013)。

生态系统过程追踪:包括来自 SrSe 的锶同位素可有效追踪生态系统中的化学风化、土壤成因和阳离子迁移率 (Capo、Stewart 和 Chadwick,1998)。

环境修复:SrSe 在湿地中锶的吸附和解吸作用,特别是与有机物的相互作用,在环境科学和污染修复中具有重要意义 (Boyer 等,2018)。

晶体结构:对 SrSe 在各种化合物中的晶体结构的研究有助于我们理解材料科学,特别是在电子学和光学中 (Strobel 和 Schleid,2006)。

电子性质:已经研究了 SrSe 的电子和结构性质,这对于其在电子学和材料科学中的应用非常重要 (Rached 等,2004)。

生物医学应用:SrSe 在骨组织工程中的作用以及作为治疗骨质疏松症的潜在疗法突出了其在生物医学研究中的重要性 (Borciani 等,2022)。

作用机制

未来方向

属性

IUPAC Name |

selanylidenestrontium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se.Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNOMMSIZHKPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Sr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315-07-7 |

Source

|

| Record name | Strontium selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium selenide (SrSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。